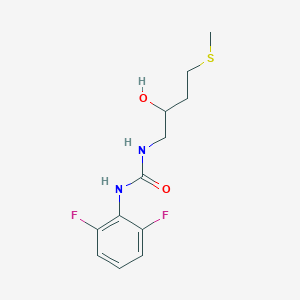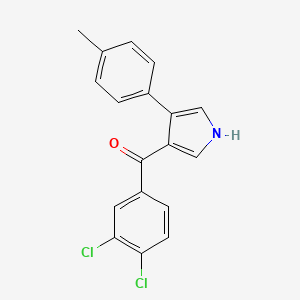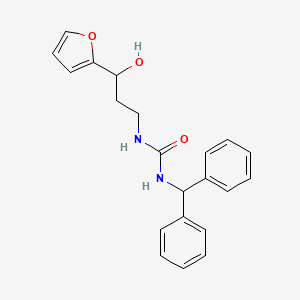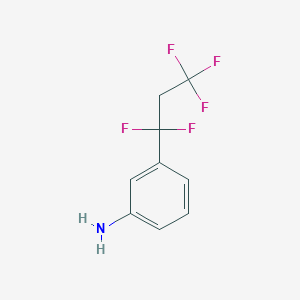
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylureas. It is widely used as an insecticide and acaricide in agriculture and forestry due to its high efficacy and low toxicity to mammals. The chemical structure of Diflubenzuron consists of a difluorophenyl group, a urea group, and a hydroxyalkyl group, which are responsible for its insecticidal activity.
作用機序
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean involves the inhibition of chitin synthesis in insects and mites. Chitin is a polysaccharide that is essential for the formation of the exoskeleton and other structures in these organisms. 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean inhibits the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine into chitin. This leads to the disruption of the molting process and the death of the target organism.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean can have adverse effects on aquatic organisms, especially crustaceans and insects, which are highly sensitive to chitin synthesis inhibitors. 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been shown to inhibit the growth and reproduction of these organisms, and can have long-term effects on aquatic ecosystems.
実験室実験の利点と制限
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean is a valuable tool for laboratory experiments on insect and mite physiology and biochemistry. It can be used to study the role of chitin in the molting process, as well as the effects of chitin synthesis inhibitors on insect and mite development. However, 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has limitations in terms of its specificity and selectivity. It can affect other biological processes besides chitin synthesis, and can have off-target effects on non-target organisms.
将来の方向性
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean and other chitin synthesis inhibitors. One area of interest is the development of more specific and selective inhibitors of chitin synthase, which could have fewer off-target effects and be more environmentally friendly. Another area of interest is the study of the molecular mechanisms of chitin synthesis and its regulation in insects and mites. This could lead to the development of new targets for insecticide and acaricide development. Finally, the ecological effects of chitin synthesis inhibitors on non-target organisms and ecosystems need to be further investigated to ensure the safety and sustainability of their use in agriculture and forestry.
合成法
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean can be synthesized by reacting 2,6-difluoroaniline with 3-(2-hydroxy-4-methylsulfanylbutyl)isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The synthesis of 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been extensively studied for its insecticidal and acaricidal properties. It works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects and mites. This leads to the disruption of the molting process and ultimately the death of the target organism. 1-(2,6-Difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urean has been shown to be effective against a wide range of pests, including Lepidoptera, Coleoptera, Diptera, and Acari.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O2S/c1-19-6-5-8(17)7-15-12(18)16-11-9(13)3-2-4-10(11)14/h2-4,8,17H,5-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMRZYKMPLXSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1=C(C=CC=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626053.png)

![3-Fluoro-4-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2626055.png)
![2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2626056.png)

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate](/img/structure/B2626059.png)
![4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2626061.png)


![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2626065.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2626070.png)
![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)